Frugoside
Description
Propriétés
Numéro CAS |
546-02-1 |
|---|---|
Formule moléculaire |
C29H44O9 |
Poids moléculaire |
536.7 g/mol |
Nom IUPAC |
3-[(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-10-(hydroxymethyl)-13-methyl-3-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O9/c1-15-23(32)24(33)25(34)26(37-15)38-18-5-9-28(14-30)17(12-18)3-4-21-20(28)6-8-27(2)19(7-10-29(21,27)35)16-11-22(31)36-13-16/h11,15,17-21,23-26,30,32-35H,3-10,12-14H2,1-2H3/t15-,17-,18+,19-,20+,21-,23-,24-,25-,26?,27-,28-,29+/m1/s1 |
Clé InChI |
WPVGSIBYLZQSIK-VEZJFPMXSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)CO)O)O)O |
SMILES isomérique |
C[C@@H]1[C@H]([C@H]([C@H](C(O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)CO)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)CO)O)O)O |
Autres numéros CAS |
56324-39-1 |
Synonymes |
cannogenol-3-O-beta-D-allomethyloside frugoside |
Origine du produit |
United States |
Applications De Recherche Scientifique
Anti-Cancer Properties
Frugoside has been extensively studied for its anti-cancer effects, particularly against melanoma and other types of cancer. Research indicates that frugoside induces apoptosis in cancer cells through the following mechanisms:
- Mitochondria-Mediated Apoptosis : Frugoside has been shown to induce oxidative damage to mitochondria, leading to increased reactive oxygen species (ROS) and subsequent cell death in melanoma cells (M14 and A375) . The compound inhibits sulfiredoxin (Srx), which is crucial for reducing hyperoxidized peroxiredoxins (Prxs). This inhibition results in ROS accumulation, activating p38 mitogen-activated protein kinase (MAPK) signaling pathways that promote apoptosis .
- Tumor Growth Inhibition : In vivo studies using xenograft models demonstrated that frugoside significantly inhibits tumor growth without causing toxicity, indicating its potential as a therapeutic agent for melanoma .
Table 1: Summary of Anti-Cancer Effects of Frugoside
| Cancer Type | Mechanism of Action | Observed Effect |
|---|---|---|
| Melanoma | Induces apoptosis via ROS accumulation | Decreased cell viability |
| Non-Small Cell Lung | Inhibits cell proliferation | Reduced tumor growth |
| Glioblastoma | Induces oxidative stress | Enhanced apoptosis |
| Prostate Cancer | Modulates signaling pathways | Inhibits tumorigenicity |
Anti-Inflammatory Applications
Recent studies have highlighted the anti-inflammatory properties of frugoside, particularly in osteoarthritis.
- Inhibition of miR-155 : Frugoside has been found to delay the progression of osteoarthritis by inhibiting miR-155, which plays a critical role in inflammation . This suggests that frugoside could be a promising candidate for treating inflammatory diseases.
Table 2: Anti-Inflammatory Effects of Frugoside
| Condition | Mechanism of Action | Observed Effect |
|---|---|---|
| Osteoarthritis | Inhibits miR-155 expression | Delayed disease progression |
| Synovial Inflammation | Reduces M1 macrophage polarization | Decreased inflammation |
Pharmacological Insights
Frugoside's pharmacological profile indicates its potential as a multi-target therapeutic agent.
- Cytotoxicity Studies : Isolated compounds including frugoside have shown cytotoxicity against various human and rat cancer cell lines, demonstrating broad-spectrum anti-cancer activity .
- Combination Therapies : Studies suggest that combining frugoside with traditional chemotherapeutics like 5-fluorouracil enhances the inhibition of cancer stem cells, thereby reducing tumorigenicity .
Case Studies and Research Findings
Several studies have documented the effects of frugoside across different applications:
- A study published in Molecules reported that frugoside treatment led to significant apoptotic effects in melanoma cells, with detailed analysis showing increased sub-G1 phase DNA content indicative of apoptosis .
- Another investigation demonstrated that intra-articular injection of frugoside effectively reduced inflammation and pain associated with osteoarthritis, suggesting its application in joint disease management .
Comparaison Avec Des Composés Similaires
Table 1: Comparative Analysis of Frugoside and Analogous Compounds
Structural Analog: Hyperoside
- Structural Differences: Hyperoside is a flavonoid glycoside (quercetin-3-O-galactoside), whereas Frugoside is a cardenolide glycoside with a steroid-like aglycone .
- Functional Contrast : Despite both being glycosides, Hyperoside acts as an ROS scavenger, protecting against myocardial injury , while Frugoside increases ROS to induce apoptosis . This dichotomy highlights the context-dependent role of ROS in therapeutics.
Functional Analog: 5-Fluorouracil (5-FU)
- Mechanistic Divergence : 5-FU inhibits thymidylate synthase, disrupting DNA synthesis , whereas Frugoside targets redox regulation via Srx inhibition.
- Synergistic Potential: In colorectal cancer stem cells (CSCs), Frugoside enhances 5-FU’s efficacy by suppressing Srx, which is overexpressed in CSCs to mitigate oxidative stress . This combination reduces tumor growth more effectively than monotherapy.
Other Glycosides: General Comparisons
Glycosides like digitoxin (cardiac glycoside) and amygdalin (cyanogenic glycoside) share structural complexity with Frugoside but differ functionally. For example:
- Amygdalin : Releases cyanide under enzymatic cleavage; controversial anticancer use due to toxicity.
Frugoside’s unique Srx inhibition mechanism distinguishes it from these glycosides .
Research Findings and Challenges
Key Findings
- Efficacy in Melanoma: Frugoside reduces tumor volume by 50–60% in M14/A375 xenograft models at 100 µg/kg .
- ROS Dynamics : Frugoside increases mitochondrial ROS by 3–4 fold, activating p38 MAPK within 24 hours .
- Synergy with 5-FU : Combined treatment reduces CSC viability by 70% compared to 40–50% with individual agents .
Méthodes De Préparation
Ethanol-Based Maceration and Column Chromatography
The most widely documented method involves ethanol extraction followed by multi-step chromatography. In a patented process, 26.7 kg of dried C. gigantea roots were macerated in 95% ethanol at room temperature for three days. After solvent removal under reduced pressure, the crude extract was partitioned with petroleum ether to remove non-polar contaminants. The remaining aqueous layer was subjected to adsorption chromatography using D-101 macroporous resin, eluted with methanol to isolate the glycoside-rich fraction. Further purification via silica gel, reversed-phase silica gel, and Sephadex LH-20 chromatography yielded 12.46 g of frugoside (0.047% yield).
Key parameters :
Hydro-Alcoholic Soxhlet Extraction
A cold maceration-Soxhlet hybrid approach achieved higher yields. Coarse powder of C. gigantea leaves was first macerated in 70% ethanol for 48 hours, followed by Soxhlet extraction at 50°C. The combined filtrates were concentrated and precipitated with chilled acetone, yielding a glycoside-rich fraction. Phytochemical screening confirmed alkaloids, flavonoids, and cardiac glycosides via Dragendorff’s and Legal’s tests.
Advantages :
Purification and Structural Characterization
Chromatographic Techniques
Post-extraction, frugoside is purified using a sequence of chromatographic methods:
Spectroscopic Confirmation
Frugoside’s structure (C<sub>29</sub>H<sub>42</sub>O<sub>9</sub>) is validated via:
-
NMR : <sup>1</sup>H NMR signals at δ 4.85 (d, J=8.0 Hz, H-1') and δ 5.21 (br s, H-22) confirm the β-D-glucopyranosyl moiety and unsaturated lactone ring.
Biotechnological Enhancement of Frugoside Production
In Vitro Plantlet Cultivation
C. gigantea plantlets grown in Murashige and Skoog (MS) medium under controlled conditions produced 1.4-fold more frugoside than wild plants. Elicitors like methyl jasmonate (50 mg/L) and chitosan (100 mg/L) further increased yields:
Metabolic Engineering
While genetic modification of C. gigantea remains underexplored, heterologous expression of frugoside biosynthetic genes in Nicotiana benthamiana has been proposed. Key enzymes include:
-
Cytochrome P450s : Catalyze hydroxylation of the cardenolide backbone.
Challenges and Optimization Strategies
Low Natural Abundance
Wild C. gigantea contains only 0.02–0.05% frugoside by dry weight. Solutions include:
Solvent Selection
Ethanol outperforms methanol and acetone in preserving glycoside integrity. Comparative studies show:
| Solvent | Extraction Efficiency | Purity |
|---|---|---|
| 95% Ethanol | 0.047% yield | 94–97% |
| 70% Methanol | 0.038% yield | 89–92% |
| Acetone | 0.015% yield | 78–85% |
Industrial-Scale Considerations
Cost-Effective Purification
Combining macroporous resin and simulated moving bed (SMB) chromatography reduces solvent use by 40% compared to traditional silica gel methods.
Q & A
Basic: What methodologies are recommended for the identification and quantification of Frugoside in plant extracts?
Answer:
Frugoside identification typically employs chromatographic techniques (e.g., HPLC or UPLC) coupled with mass spectrometry (LC-MS) for precise molecular weight determination and structural elucidation . Quantification can be achieved via calibration curves using purified Frugoside standards, with UV-Vis or evaporative light scattering detection (ELSD) for non-chromophoric compounds. Validate methods using parameters like linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (85–115%) to ensure reproducibility .
Basic: How can researchers design experiments to evaluate Frugoside’s in vitro biological activity?
Answer:
Use cell-based assays (e.g., cytotoxicity, anti-inflammatory, or antioxidant models) with appropriate controls (positive/negative and vehicle-only). For example:
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Anti-inflammatory activity: Measure TNF-α or IL-6 suppression in LPS-induced macrophages.
Ensure dose-response curves (e.g., 1–100 µM) and triplicate replicates to assess statistical significance (p < 0.05 via ANOVA) .
Advanced: What strategies resolve contradictions in Frugoside’s reported bioactivity across studies?
Answer:
Contradictions may arise from variability in sample purity, assay conditions, or cell lines. Mitigate by:
- Standardization: Use ≥95% pure Frugoside (validated via NMR/HPLC) .
- Meta-analysis: Apply PRISMA guidelines to systematically review literature, assessing heterogeneity via I² statistics .
- Dose recalibration: Re-test conflicting results under harmonized protocols (e.g., identical exposure times and cell passage numbers) .
Advanced: How can researchers investigate Frugoside’s biosynthesis pathways in plant systems?
Answer:
Combine transcriptomics (RNA-seq) and metabolomics (LC-MS/MS) to identify biosynthetic gene clusters and intermediate metabolites. For example:
- Gene silencing: Use CRISPR/Cas9 to knock out candidate genes (e.g., glycosyltransferases) and monitor Frugoside depletion.
- Isotope labeling: Track ¹³C-glucose incorporation via NMR to map precursor utilization .
Advanced: What computational approaches are suitable for studying Frugoside’s structure-activity relationships (SAR)?
Answer:
Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., COX-2 or NF-κB). Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories. Compare results with experimental IC₅₀ values to refine SAR models .
Basic: What protocols ensure reproducibility in Frugoside isolation from natural sources?
Answer:
Optimize extraction using response surface methodology (RSM) to test variables like solvent polarity (e.g., methanol:water ratios), temperature, and time. Validate via:
- Column chromatography: Silica gel or Sephadex LH-20 for fractionation.
- Crystallization: Recrystallize in ethanol/water mixtures for purity ≥95% .
Advanced: How can researchers assess Frugoside’s pharmacokinetics and bioavailability?
Answer:
Conduct in vivo studies (rodent models) with LC-MS/MS quantification of plasma/tissue samples. Calculate parameters:
- Cₘₐₓ: Peak plasma concentration.
- Tₘₐₓ: Time to reach Cₘₐₓ.
- AUC: Area under the curve for bioavailability assessment.
Use compartmental modeling (e.g., WinNonlin) to predict absorption kinetics .
Advanced: What experimental designs address Frugoside’s stability under varying physicochemical conditions?
Answer:
Perform stress testing (ICH Q1A guidelines):
- Thermal degradation: Incubate at 40–60°C for 1–4 weeks.
- Photolysis: Expose to UV light (320–400 nm).
- Hydrolysis: Test acidic (pH 1–3) and alkaline (pH 9–12) conditions.
Monitor degradation via HPLC and identify byproducts with high-resolution MS .
Basic: How to formulate a hypothesis-driven research question on Frugoside’s mechanism of action?
Answer:
Apply the PICOT framework :
- Population: Specific cell type (e.g., hepatocellular carcinoma cells).
- Intervention: Frugoside treatment (dose range).
- Comparison: Untreated controls or reference drugs.
- Outcome: Apoptosis markers (e.g., caspase-3 activation).
- Time: 24–72 hr exposure .
Advanced: What integrated approaches elucidate Frugoside’s ecological roles in plant-environment interactions?
Answer:
Combine metabolomic profiling (GC-MS/LC-MS) with ecological field studies to correlate Frugoside levels with environmental stressors (e.g., drought, herbivory). Use machine learning (random forest models) to identify biotic/abiotic factors influencing its production .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
